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Compound of Interest

6-Bromo-2-fluoro-3-
Compound Name: ) ) )
iodophenylboronic acid

Cat. No.: B1286894

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-iodophenylboronic acid

Introduction

6-Bromo-2-fluoro-3-iodophenylboronic acid is a polyhalogenated organoboron compound of
significant interest in organic synthesis. Its utility primarily stems from its role as a versatile
building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura
coupling. The strategic placement of three different halogen atoms (F, Br, 1) on the phenyl ring,
each with distinct reactivity profiles, allows for sequential and site-selective transformations.
This enables the construction of complex, highly substituted biaryl and heterocyclic structures,
which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This
document provides a comprehensive overview of its structure, properties, a plausible synthetic
route, and its application in catalysis, tailored for researchers and professionals in drug
development and chemical synthesis.

Physicochemical Properties

The fundamental properties of 6-Bromo-2-fluoro-3-iodophenylboronic acid are summarized
below. These characteristics are essential for its handling, storage, and application in synthetic
chemistry.
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Property Value Reference
CAS Number 1072951-90-6 [1]
Molecular Formula CeH4BBrFIO2 [1]12]
Molecular Weight 344.71 g/mol [1]

] (6-Bromo-2-fluoro-3-
Chemical Name ) ) ) [1][3]
iodophenyl)boronic acid

Appearance Typically a solid [4]

B(C1=C(C(=C(C=C1)I)F)Br)
(0)0

Canonical SMILES

Note: Physical properties such as melting point and solubility may vary depending on the purity
and crystalline form of the compound. It is typically stored at 2-8°C.[4]

Synthesis and Experimental Protocol

While a specific, published synthesis for 6-Bromo-2-fluoro-3-iodophenylboronic acid is not
readily available in the provided search results, a standard and reliable method for preparing
arylboronic acids involves the reaction of an organolithium or Grignard reagent with a borate
ester, followed by acidic hydrolysis.[5] The following is a detailed, representative protocol for its
synthesis starting from a plausible precursor, 1,3-dibromo-2-fluoro-4-iodobenzene.

Logical Workflow for Synthesis
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Step 1: Precursor Synthesis

1,3-Dibromo-2-fluorobenzene

:

lodination

:

1,3-Dibromo-2-fluoro-4-iodobenzene

Step 2: Lithiatio£ and Borylation

Halogen-Metal Exchange
(n-BuLi, -78°C)

:

Borylation
(Triisopropyl borate)

,

Boronate Ester Intermediate

Step 3: Hydrol}%is and Isolation

Acidic Workup
(e.g., ag. HCI)

:

Purification
(Crystallization/Chromatography)

6-Bromo-2-fluoro-3-iodophenylboronic acid

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromo-2-fluoro-3-iodophenylboronic acid.
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Detailed Experimental Protocol

Objective: To synthesize 6-Bromo-2-fluoro-3-iodophenylboronic acid via halogen-metal

exchange and subsequent borylation.

Materials:

1,3-Dibromo-2-fluoro-4-iodobenzene (precursor, assumed available)
Anhydrous tetrahydrofuran (THF)[5]

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

Triisopropyl borate[5]

Hydrochloric acid (HCI), aqueous solution (e.g., 2 M)

Diethyl ether

Magnesium sulfate (MgSOa) or Sodium sulfate (Na2S0a4)

Argon or Nitrogen gas (for inert atmosphere)[5]

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,3-
dibromo-2-fluoro-4-iodobenzene (1.0 equivalent). Anhydrous THF is added to dissolve the
starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.[5]

Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via the
dropping funnel, ensuring the internal temperature is maintained below -70 °C. The selective
exchange occurs at the bromine atom positioned between the fluorine and iodine, which is
the most sterically accessible and activated site. The reaction mixture is stirred at -78 °C for
1-2 hours.

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture,
again maintaining the temperature at -78 °C. After the addition is complete, the mixture is
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allowed to slowly warm to room temperature and stirred overnight.

o Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCI
at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the
boronate ester.

o Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl
ether. The combined organic extracts are washed with brine, dried over anhydrous MgSOa4,
filtered, and the solvent is removed under reduced pressure.

 Purification: The crude product is purified by recrystallization from an appropriate solvent
system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the
final product, 6-Bromo-2-fluoro-3-iodophenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 6-Bromo-2-fluoro-3-iodophenylboronic acid is in the Suzuki-
Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon
bond between the boronic acid and an organic halide or triflate.[6][7] The differential reactivity
of the C-1 and C-Br bonds allows for selective, sequential couplings. The C-1 bond is
significantly more reactive than the C-Br bond in typical palladium-catalyzed systems, enabling
the selective coupling at the C3 position while leaving the C6-Br bond intact for a subsequent,
different coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst,
ligand, base, and solvent. A summary of typical conditions is provided below.
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Component Examples Purpose Reference
Provides the active
Pd(PPhs)s, Pd(OAC)z, Pd(0) species that
Catalyst . _ [61[8]
Pdz(dba)s drives the catalytic
cycle.
Stabilizes the
palladium center and
) PPhs, P(t-Bu)s, PCys, _
Ligand modulates its [6][8]
SPhos, XPhos o
reactivity and
selectivity.
Activates the boronic
K2COs3, Cs2CO0s, ] N
Base acid to facilitate the [6]119]
KsPOas, NaOH, KF )
transmetalation step.
Toluene, Dioxane, Solubilizes reactants
THF, DMF, Water and influences
Solvent _ _ _ [8]
(often as a biphasic reaction rate and
mixture) yield.
Aryl lodides, Aryl The electrophilic
Bromides, Aryl artner in the couplin
Aryl Halide ) Y P ) o Ping [7]
Chlorides, Aryl reaction (reactivity: | >
Triflates Br > OTf > CI).
Conclusion

6-Bromo-2-fluoro-3-iodophenylboronic acid is a highly functionalized synthetic intermediate

with significant potential in the assembly of complex organic molecules. Its key advantage lies

in the orthogonal reactivity of its halogen substituents, which allows for programmed, stepwise

functionalization via Suzuki-Miyaura cross-coupling reactions. The protocols and data

presented in this guide offer a technical foundation for researchers aiming to leverage this

versatile building block in pharmaceutical discovery, materials science, and fine chemical

synthesis. The continued exploration of its reactivity will undoubtedly lead to novel and efficient

synthetic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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